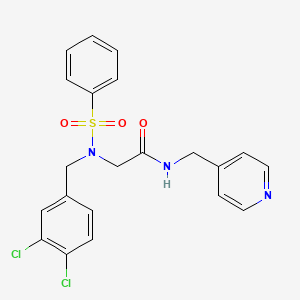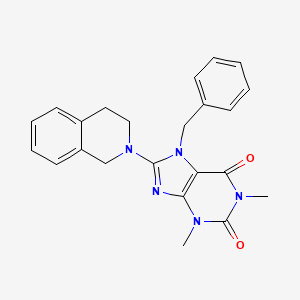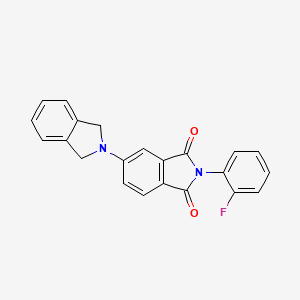![molecular formula C22H20N6O2S B3614214 8-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3614214.png)
8-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Übersicht
Beschreibung
8-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzodiazole moiety attached to a purine scaffold via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with benzyl chloride in the presence of a suitable base to form 1-benzyl-1H-1,3-benzodiazole.
Sulfanylation: The benzodiazole derivative is then reacted with a thiolating agent such as thiourea to introduce the sulfanyl group.
Purine Derivative Formation: The final step involves the condensation of the sulfanylated benzodiazole with a purine derivative, such as 1,3,7-trimethylxanthine, under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazole moiety, potentially reducing the aromatic ring to a dihydrobenzodiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.
Pathways Involved: It modulates pathways involved in cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1,3,7-trimethylxanthine
- 1-Benzyl-1H-1,3-benzodiazole derivatives
- Purine derivatives with sulfanyl linkages
Uniqueness
The uniqueness of 8-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combined structural features of a benzodiazole and a purine derivative, which confer unique biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
8-(1-benzylbenzimidazol-2-yl)sulfanyl-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-25-17-18(26(2)22(30)27(3)19(17)29)24-20(25)31-21-23-15-11-7-8-12-16(15)28(21)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOKQGHTQBYICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3614132.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropylglycinamide](/img/structure/B3614138.png)
![1-[(4-bromophenyl)sulfonyl]-N-tert-butylpiperidine-4-carboxamide](/img/structure/B3614144.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3614161.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3614163.png)

![1-(4-BROMOBENZENESULFONYL)-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3614173.png)

![(5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3614195.png)
![6-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3614203.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3614215.png)


![2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE](/img/structure/B3614247.png)
